molecular formula C13H25ClN2O2 B2888430 tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride CAS No. 2174001-75-1

tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride

Cat. No.: B2888430
CAS No.: 2174001-75-1
M. Wt: 276.81
InChI Key: MUFNLKMDPAZJNU-UHFFFAOYSA-N
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Description

tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C13H24N2O2·HCl. It is known for its unique bicyclic structure, which includes an azabicyclo[3.2.1]octane core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of this scaffold, which can be achieved through various synthetic routes. These routes often start with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo[3.2.1]octane derivatives, such as:

Uniqueness

What sets tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride apart from similar compounds is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15(4)11-7-9-5-6-10(8-11)14-9;/h9-11,14H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFNLKMDPAZJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2CCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174001-75-1
Record name tert-butyl N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylcarbamate hydrochloride
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